molecular formula C42H82N4O12 B8106274 Azide-PEG9-amido-C16-Boc

Azide-PEG9-amido-C16-Boc

Cat. No.: B8106274
M. Wt: 835.1 g/mol
InChI Key: OIKRZOBHQHTSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azide-PEG9-amido-C16-Boc, also known as tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate, is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains an azide group, making it suitable for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azide-PEG9-amido-C16-Boc involves multiple steps, starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then functionalized with an azide group and a tert-butyl ester group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like copper sulfate for the azide-alkyne cycloaddition reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

Azide-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the attachment of various functional groups through click chemistry reactions, enabling the synthesis of diverse PROTAC molecules. These PROTACs bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azide-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which balances solubility and flexibility, making it highly suitable for the synthesis of a wide range of PROTACs. Its azide group allows for efficient click chemistry reactions, facilitating the attachment of various functional groups and enhancing its versatility in scientific research .

Properties

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKRZOBHQHTSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N4O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.